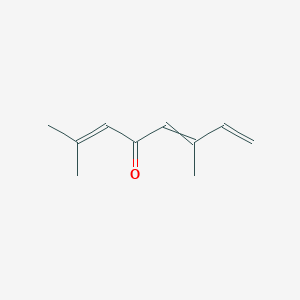

2,6-Dimethylocta-2,5,7-trien-4-one

Description

Structure

3D Structure

Properties

CAS No. |

33746-72-4 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(5E)-2,6-dimethylocta-2,5,7-trien-4-one |

InChI |

InChI=1S/C10H14O/c1-5-9(4)7-10(11)6-8(2)3/h5-7H,1H2,2-4H3/b9-7+ |

InChI Key |

XUINKEIPBTYUJP-VQHVLOKHSA-N |

SMILES |

CC(=CC(=O)C=C(C)C=C)C |

Isomeric SMILES |

CC(=CC(=O)/C=C(\C)/C=C)C |

Canonical SMILES |

CC(=CC(=O)C=C(C)C=C)C |

Synonyms |

(5E)-2,6-Dimethyl-2,5,7-octatrien-4-one; (E)-Tagetenone; trans-Ocimenone; trans-Tagetenone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-2,6-Dimethylocta-2,5,7-trien-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2,6-Dimethylocta-2,5,7-trien-4-one, also known as (Z)-tagetenone, is a naturally occurring monoterpene found in the essential oils of various plants, most notably those of the Tagetes genus. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its analysis, and an exploration of its biological activities, with a focus on its potential as an antimicrobial and anti-inflammatory agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Properties

(Z)-2,6-Dimethylocta-2,5,7-trien-4-one is a volatile organic compound with a characteristic chemical structure that contributes to its distinct properties and biological activities.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [NIST, PubChem] |

| Molecular Weight | 150.22 g/mol | [NIST, PubChem] |

| CAS Number | 33746-71-3 | [NIST, PubChem] |

| IUPAC Name | (5Z)-2,6-dimethylocta-2,5,7-trien-4-one | [PubChem] |

| Synonyms | (Z)-Tagetenone, cis-Ocimenone, (Z)-Ocimenone | [NIST, PubChem] |

| Boiling Point | 226.00 to 228.00 °C @ 760.00 mm Hg | The Good Scents Company |

| Flash Point | 186.00 °F (85.56 °C) | The Good Scents Company |

| Solubility | Soluble in alcohol; 192.9 mg/L in water @ 25 °C (estimated) | The Good Scents Company |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of (Z)-2,6-Dimethylocta-2,5,7-trien-4-one.

| Spectroscopic Data | Values |

| ¹H NMR | Data not explicitly available in the searched sources. |

| ¹³C NMR | Data not explicitly available in the searched sources. |

| IR Spectroscopy | Characteristic C=O stretching vibration for an α,β-unsaturated ketone is expected in the range of 1650-1700 cm⁻¹. |

| Mass Spectrometry (MS) | Key fragments can be used for identification in GC-MS analysis. |

| Gas Chromatography (GC) Retention Indices | Standard Non-Polar Column: 1184, 1206, 1209, 1211, 1221Standard Polar Column: 1690, 1704 |

Experimental Protocols

Synthesis of (Z)-2,6-Dimethylocta-2,5,7-trien-4-one

While this compound is often extracted from natural sources, chemical synthesis provides a controlled method for obtaining pure material for research purposes. A plausible synthetic approach involves photochemical isomerization of the more stable (E)-isomer.

Protocol: Photochemical Isomerization of (E)- to (Z)-Tagetenone

-

Starting Material: High-purity (E)-2,6-dimethylocta-2,5,7-trien-4-one.

-

Solvent: A suitable organic solvent that does not absorb light at the irradiation wavelength (e.g., anhydrous acetonitrile or hexane).

-

Sensitizer: A triplet sensitizer, such as acetophenone or benzophenone, can be used to facilitate the isomerization process. The choice of sensitizer and its concentration should be optimized based on the specific reaction conditions.

-

Irradiation: The reaction mixture is irradiated with a UV lamp at a wavelength that is absorbed by the sensitizer but not significantly by the (Z)-isomer to prevent reverse isomerization. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Purification: Upon reaching the desired conversion, the solvent and sensitizer are removed under reduced pressure. The resulting mixture of (Z)- and (E)-isomers is then separated using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure (Z)-2,6-Dimethylocta-2,5,7-trien-4-one.

Analytical Methods

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Dilute the essential oil or synthesized compound in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC System: A gas chromatograph equipped with a capillary column is used. Common stationary phases for terpenoid analysis include non-polar columns (e.g., DB-5ms, HP-5MS) and polar columns (e.g., DB-WAX, HP-INNOWax).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Mass Spectrometer: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode. Mass spectra are recorded over a suitable mass range (e.g., m/z 40-400).

-

Identification: The compound is identified by comparing its retention time and mass spectrum with those of a reference standard or with data from spectral libraries (e.g., NIST, Wiley).

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for dilute samples, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

-

Instrument: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or solvent) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretch of the ketone and C=C stretches of the alkene moieties.

Biological Activities and Signaling Pathways

(Z)-2,6-Dimethylocta-2,5,7-trien-4-one has demonstrated promising biological activities, particularly as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Studies on the essential oil of Tagetes minuta, which contains (Z)-2,6-Dimethylocta-2,5,7-trien-4-one as a major component, have shown activity against a range of bacteria and fungi.[1][2] The proposed mechanism of action involves the disruption of the microbial cell membrane.

Mechanism of Action: The lipophilic nature of (Z)-2,6-Dimethylocta-2,5,7-trien-4-one allows it to intercalate into the lipid bilayer of the cell membrane. This disrupts the membrane's structural integrity and fluidity, leading to increased permeability. The loss of essential ions and molecules from the cytoplasm ultimately results in cell death.[3]

Anti-inflammatory Activity

Terpenoids, including (Z)-2,6-Dimethylocta-2,5,7-trien-4-one, are known to possess anti-inflammatory properties. A key target in the inflammatory cascade is the Nuclear Factor-kappa B (NF-κB) signaling pathway. While specific studies on this compound are limited, the general mechanism for terpenoids involves the inhibition of NF-κB activation.

Signaling Pathway: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6. Terpenoids are thought to interfere with this pathway, potentially by inhibiting the activity of the IKK complex or by preventing the degradation of IκBα.

Conclusion and Future Directions

(Z)-2,6-Dimethylocta-2,5,7-trien-4-one is a monoterpene with significant potential for further investigation. Its demonstrated antimicrobial and plausible anti-inflammatory activities make it a compelling candidate for the development of new therapeutic agents. Future research should focus on elucidating its precise molecular targets and mechanisms of action, as well as on developing efficient and stereoselective synthetic routes to facilitate its production for preclinical and clinical studies. Furthermore, exploring its potential synergistic effects with other natural compounds or existing drugs could open new avenues for its application in medicine.

References

Natural sources of (E)- and (Z)-tagetenone isomers

An In-depth Technical Guide to the Natural Sources of (E)- and (Z)-Tagetenone Isomers

Introduction

Tagetenone, an acyclic monoterpene ketone, exists as two primary geometric isomers: (E)-tagetenone and (Z)-tagetenone. These compounds are of significant interest to researchers and drug development professionals due to their wide range of biological activities, including antimicrobial, insecticidal, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the natural sources of (E)- and (Z)-tagetenone, with a focus on quantitative data, detailed experimental protocols for their extraction and analysis, and an illustrative representation of their biosynthetic pathway. The information presented herein is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Natural Sources of (E)- and (Z)-Tagetenone

The primary natural sources of (E)- and (Z)-tagetenone are plants belonging to the genus Tagetes, commonly known as marigolds.[1] Several species within this genus have been identified as potent producers of these isomers, with the relative abundance of each isomer varying based on the species, geographical location, plant part, and developmental stage.

Key Tagetes Species

-

Tagetes minuta (Wild Marigold): This species is one of the most significant sources of tagetenone isomers.[2] The essential oil of T. minuta is often characterized by high concentrations of both (E)- and (Z)-tagetenone, along with other monoterpenes like (Z)-β-ocimene and dihydrotagetone.[2][3]

-

Tagetes patula (French Marigold): The essential oil of T. patula also contains (E)- and (Z)-tagetenone, although the concentrations can be more variable.[1][4] Other major constituents often include piperitone, β-caryophyllene, and α-terpinolene.[4][5]

-

Tagetes erecta (Mexican Marigold): While known for its high lutein content, the essential oil of T. erecta also contains tagetenone isomers, typically in lower concentrations compared to T. minuta.[1][6]

-

Tagetes elliptica (Chincho): This species, found in the Peruvian Andes, is a notable source of tagetenones, with studies reporting significant quantities of both (E)- and (Z)-isomers in its essential oil.[7]

-

Tagetes terniflora : Research has shown that the volatile oil of this species contains substantial amounts of both (E)- and (Z)-tagetenone.[8]

Quantitative Data of (E)- and (Z)-Tagetenone in Tagetes Species

The following tables summarize the quantitative data of (E)- and (Z)-tagetenone isomers found in the essential oils of various Tagetes species, as reported in the scientific literature.

Table 1: Percentage of (E)- and (Z)-Tagetenone in Tagetes minuta

| Geographic Origin | Plant Part | (E)-Tagetenone (%) | (Z)-Tagetenone (%) | Other Major Components (%) |

| Argentina[9] | Aerial Parts | 19.1 | 2.7 | Limonene (66.3), β-caryophyllene (14.8) |

| India[1] | Aerial Parts | tr - 31.3 | tr - 26.7 | Limonene (3.6–11.0), (Z)-β-ocimene (1.0–17.1) |

| Kenya[9] | Aerial Parts | Not specified | Not specified | Dihydrotagetone, (E)-tagetone, allo-ocimene |

| Turkey[10] | Aerial Parts | 15.35 | Not specified | (Z)-β-ocimene (28.49), Dihydrotagetone (30.30) |

tr: trace amounts

Table 2: Percentage of (E)- and (Z)-Tagetenone in Other Tagetes Species

| Species | Geographic Origin | Plant Part | (E)-Tagetenone (%) | (Z)-Tagetenone (%) | Other Major Components (%) |

| Tagetes patula[1] | Not specified | Leaves | Not specified | Present | α-terpinolene (20.9), Piperitenone (14.0) |

| Tagetes elliptica[7] | Peru | Leaves | 22.64 | 18.84 | Dihydrotagetone (37.27) |

| Tagetes terniflora[8] | Not specified | Aerial Parts | 15.4 | 14.5 | (Z)-tagetone (31.0), (Z)-β-ocimene (15.4) |

| Tagetes mandonii[8] | Not specified | Not specified | 22.4 | 5.4 | (Z)-tagetone (31.3), Dihydrotagetone (26.7) |

Experimental Protocols

The extraction, isolation, and quantification of (E)- and (Z)-tagetenone isomers from Tagetes species typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol describes a general procedure for extracting essential oils from Tagetes plant material.

-

Plant Material Preparation:

-

Collect fresh aerial parts (leaves, stems, and flowers) of the desired Tagetes species.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately 7-10 days, or until brittle.[11]

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

-

Hydrodistillation:

-

Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask of a Clevenger-type apparatus.[12]

-

Add distilled water to the flask, typically in a 1:10 (w/v) ratio of plant material to water, ensuring the material is fully submerged.[11]

-

Heat the flask to boiling and continue the distillation for 3-4 hours, or until no more oil is collected in the graduated tube of the Clevenger apparatus.[11]

-

Once the distillation is complete, allow the apparatus to cool to room temperature.

-

Carefully collect the separated essential oil from the collection tube.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.[11]

-

Store the essential oil in a sealed, airtight vial at 4°C in the dark until analysis.

-

Protocol 2: Quantification of (E)- and (Z)-Tagetenone Isomers by GC-MS

This protocol outlines the analysis of the extracted essential oil to identify and quantify the tagetenone isomers.

-

Sample Preparation:

-

Dilute the essential oil sample in a suitable solvent (e.g., acetone or hexane) to a concentration of approximately 1% (v/v).[11]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5).[11]

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold at 240°C for 5 minutes.[11]

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/minute.

-

Injection Volume: 1 µL in split mode (e.g., 1:50 split ratio).

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

-

Component Identification and Quantification:

-

Identify the (E)- and (Z)-tagetenone isomers by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantify the relative percentage of each isomer by integrating the peak areas in the total ion chromatogram (TIC). The percentage composition is calculated using the area normalization method, assuming a uniform response factor for all components.

-

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of tagetenone isomers from Tagetes species.

Biosynthetic Pathway of Acyclic Monoterpenes

The biosynthesis of tagetenones, as acyclic monoterpenes, originates from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, leading to the formation of geranyl pyrophosphate (GPP). GPP serves as the universal precursor for all monoterpenes. The formation of acyclic monoterpenes like tagetone is proposed to proceed through a series of enzymatic reactions involving isomerization and oxidation of GPP.

References

- 1. Tagetes spp. Essential Oils and Other Extracts: Chemical Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. essencejournal.com [essencejournal.com]

- 3. tandfonline.com [tandfonline.com]

- 4. jchps.com [jchps.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Composition of the Essential Oils of the Leaves and Flowers of Tagetes erecta L. - ProQuest [proquest.com]

- 7. Chemical Composition, Antioxidant and Antibacterial Activities of Essential Oil Obtained from Chincho (Tagetes elliptica Sm) Leaves Grown in the Peruvian Andes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. mdpi.com [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

Introduction to 2,6-Dimethylocta-2,5,7-trien-4-one Stereoisomers

An In-depth Technical Guide on the Stereoisomers of 2,6-Dimethylocta-2,5,7-trien-4-one

This guide provides a detailed overview of the stereoisomers of this compound, commonly known as tagetenone or ocimenone. It is intended for researchers, scientists, and drug development professionals, offering a summary of the current, albeit limited, scientific knowledge regarding their chemical properties, stereochemistry, and biological activities.

This compound is a naturally occurring monoterpene found in the essential oils of various plants, including those from the Tagetes and Lippia genera. The molecule possesses multiple double bonds, leading to the existence of stereoisomers. The most well-documented of these are the geometric isomers arising from the C5=C6 double bond: the (E)-isomer (trans) and the (Z)-isomer (cis).

Stereochemistry

The primary source of stereoisomerism in this compound is the geometric isomerism at the C5=C6 double bond. This results in two diastereomers:

-

(5E)-2,6-dimethylocta-2,5,7-trien-4-one (also known as (E)-ocimenone or trans-tagetenone)

-

(5Z)-2,6-dimethylocta-2,5,7-trien-4-one (also known as (Z)-ocimenone or cis-tagetenone)[1]

While the C2=C3 double bond could also exhibit E/Z isomerism, the common naturally occurring isomers are typically specified based on the C5=C6 configuration. Furthermore, the (Z)-isomer is described as having "planar chirality," a form of chirality that arises from the arrangement of groups in a plane. However, a detailed analysis of all potential stereoisomers, including the possibility of enantiomers arising from this planar chirality or other structural features, is not extensively covered in the available literature.

Caption: Geometric Isomerism of this compound.

Physicochemical Properties

The following tables summarize the available quantitative data for the (E) and (Z) stereoisomers of this compound. It is important to note that a complete set of experimental data is not available in the literature.

Table 1: General Properties

| Property | (E)-Isomer | (Z)-Isomer |

| Synonyms | trans-Tagetenone, (E)-Ocimenone | cis-Tagetenone, (Z)-Ocimenone |

| CAS Number | 33746-72-4[2] | 33746-71-3[1] |

| Molecular Formula | C₁₀H₁₄O[2] | C₁₀H₁₄O[1] |

| Molecular Weight | 150.22 g/mol [2] | 150.22 g/mol [1] |

Table 2: Spectroscopic Data (Partial)

| Spectroscopic Data | (E)-Isomer | (Z)-Isomer |

| ¹H NMR | Data not available | δ 5.45 (d, J=9.8 Hz, H-5), δ 5.92 (dt, J=9.8, 1.5 Hz, H-7) |

| ¹³C NMR | Data not available | δ 208.5 (C=O) |

| Mass Spectrometry | Data not available | Top Peak m/z: 135[1] |

| IR Spectroscopy | Data not available | Data not available |

Note: A complete and fully assigned set of spectroscopic data for both isomers is not currently available in the public domain.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of either the (E) or (Z) stereoisomers of this compound are not well documented in publicly accessible literature. While the synthesis of structurally related compounds, such as ionones from citral, has been described, a direct and replicable protocol for tagetenone synthesis is needed for further research and development.

Biological Activity

The biological activities of essential oils containing tagetenone and ocimenone have been reported, suggesting antimicrobial, insecticidal, and antifungal properties. However, there is a scarcity of quantitative data for the isolated stereoisomers.

Table 3: Biological Activity Data (Limited)

| Activity | Organism | (E)-Isomer | (Z)-Isomer |

| Antifungal | Microsporum gypseum | Not available | MIC = 250 µg/mL |

| Insecticidal | Not specified | Not available | Not available |

| Antimicrobial | Not specified | Not available | Not available |

Note: The majority of biological activity data pertains to essential oil mixtures. Further studies on the isolated stereoisomers are required to determine their specific contributions to the observed effects.

Conclusion and Future Directions

While the existence of (E) and (Z) stereoisomers of this compound is established, a comprehensive understanding of their individual properties is hampered by the lack of detailed experimental data. For a complete technical guide suitable for drug development professionals, further research is required in the following areas:

-

Development and publication of robust synthetic protocols for the selective synthesis of each stereoisomer.

-

Complete spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) with full data assignment for each isomer.

-

Thorough investigation of all potential stereoisomers , including enantiomers, and their chiroptical properties.

-

Quantitative assessment of the biological activities of the purified stereoisomers to establish structure-activity relationships.

This foundational information is crucial for unlocking the full potential of these natural compounds in therapeutic and other applications.

References

An In-Depth Technical Guide to the IUPAC Nomenclature of Ocimenone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the isomers of ocimenone, a naturally occurring monoterpene ketone. A clear understanding of systematic nomenclature is critical for unambiguous communication in research, development, and regulatory contexts. This document will detail the structural features of ocimenone isomers and systematically apply IUPAC rules to derive their definitive names.

Introduction to Ocimenone

Ocimenone is an acyclic monoterpenoid ketone with the molecular formula C₁₀H₁₄O. It is a constituent of the essential oils of several plant species, including Tagetes minuta and Lippia javanica. The core structure of ocimenone features an eight-carbon chain (octane) with multiple double bonds and a ketone functional group. The presence of a specific carbon-carbon double bond allows for geometric isomerism, leading to two primary stereoisomers: (E)-ocimenone and (Z)-ocimenone. These isomers are often referred to by their common names, trans-ocimenone and cis-ocimenone, or as tagetenone isomers.

Core Structure and Functional Groups

To determine the IUPAC name, we must first identify the principal functional group and the parent hydrocarbon chain.

-

Principal Functional Group: The ketone group (-C=O) is the highest-priority functional group in the molecule, and its position will determine the suffix of the name and the numbering of the carbon chain.

-

Parent Chain: The longest continuous carbon chain that contains the principal functional group and the maximum number of double bonds must be identified. In ocimenone, this is an eight-carbon chain.

-

Substituents and Unsaturation: The parent chain is modified by methyl (CH₃) groups and three carbon-carbon double bonds (-C=C-).

Systematic IUPAC Nomenclature

The systematic name is derived by following a set of established IUPAC rules. The process for naming the ocimenone isomers is as follows:

-

Identify the Parent Chain: The longest carbon chain containing the ketone and the maximum number of double bonds is an eight-carbon chain. Therefore, the root name is based on "octa".

-

Identify the Principal Functional Group: The ketone is the principal functional group. The suffix for a ketone is "-one".

-

Number the Parent Chain: The chain is numbered to give the ketone carbonyl carbon the lowest possible locant (position number). Numbering from right to left gives the carbonyl carbon position 4. Numbering from left to right would give it position 5. Therefore, the chain is numbered from right to left, and the ketone is at position 4.

-

Identify and Number the Double Bonds: There are three double bonds in the molecule, so the infix will be "-trien-". Their positions are determined by the lower-numbered carbon of each double bond. They are located at positions 2, 5, and 7. The name thus includes "octa-2,5,7-trien-4-one".

-

Identify and Number the Substituents: There are two methyl groups attached to the parent chain at positions 2 and 6. This is indicated by the prefix "2,6-dimethyl".

-

Determine the Stereochemistry: The double bond at position 5 can exist in two different geometric configurations, leading to E/Z isomerism.

-

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the stereodescriptors 'E' (entgegen, opposite) or 'Z' (zusammen, together).

-

At carbon 5, the substituent groups are a carbonyl group and the rest of the chain to the right. At carbon 6, the groups are a methyl group and a vinyl group.

-

For (E)-ocimenone , the higher priority groups on each side of the C5=C6 double bond are on opposite sides.

-

For (Z)-ocimenone , the higher priority groups on each side of the C5=C6 double bond are on the same side.

-

-

Assemble the Full IUPAC Name: The stereodescriptor, in parentheses, is placed at the beginning of the name.

Following these steps, the full IUPAC names for the ocimenone isomers are:

Data Summary of Ocimenone Isomers

The quantitative and identifying data for the (E) and (Z) isomers of ocimenone are summarized in the table below for easy comparison.

| Property | (E)-Ocimenone | (Z)-Ocimenone |

| IUPAC Name | (5E)-2,6-dimethylocta-2,5,7-trien-4-one[1] | (5Z)-2,6-dimethylocta-2,5,7-trien-4-one[3] |

| Synonyms | trans-Ocimenone, (E)-Tagetenone[4][5] | cis-Ocimenone, (Z)-Tagetenone[2][3][6] |

| Molecular Formula | C₁₀H₁₄O[1] | C₁₀H₁₄O[2][3] |

| Molecular Weight | 150.22 g/mol [1][5] | 150.22 g/mol [3] |

| CAS Number | 33746-72-4[1][4] | 33746-71-3[2][3][6] |

Visualization of Isomeric Relationship

The following diagram illustrates the structural difference between the (E) and (Z) isomers of ocimenone, which is centered around the configuration of the double bond at the C5 position.

References

- 1. (E)-Ocimenone | C10H14O | CID 6428431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]

- 5. usbio.net [usbio.net]

- 6. (Z)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]

CAS number and molecular weight of cis-tagetenone

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties and biological activities of cis-tagetenone. This document provides a detailed overview of its chemical identity, and known biological functions, and outlines key experimental protocols for its study.

Chemical Identity and Properties

The nomenclature surrounding "cis-tagetenone" can be ambiguous, with the name being used to refer to two distinct chemical entities. It is crucial to distinguish between these two compounds, as their molecular formulas and weights differ. The more predominantly cited compound in chemical databases for "cis-tagetenone" is (5Z)-2,6-dimethylocta-2,5,7-trien-4-one.

For clarity, the properties of both compounds are presented below.

Table 1: Physicochemical Properties of Tagetenone Isomers

| Property | (5Z)-2,6-dimethylocta-2,5,7-trien-4-one | (5Z)-2,6-dimethylocta-5,7-dien-4-one |

| Synonyms | cis-Tagetenone, (Z)-Tagetenone, cis-Ocimenone | (Z)-Tagetone, cis-Tagetone |

| CAS Number | 33746-71-3[1][2][3][4] | 3588-18-9 |

| Molecular Formula | C₁₀H₁₄O[1][2][3][5] | C₁₀H₁₆O |

| Molecular Weight | 150.22 g/mol [1] | 152.23 g/mol |

| IUPAC Name | (5Z)-2,6-dimethylocta-2,5,7-trien-4-one[1] | (5Z)-2,6-dimethylocta-5,7-dien-4-one |

Biological Activity and Potential Applications

cis-Tagetenone is a major constituent of the essential oil of various Tagetes species, commonly known as marigolds.[6] Research has highlighted several biological activities of essential oils rich in cis-tagetenone, suggesting its potential for therapeutic and industrial applications.

Antioxidant Properties: Essential oils containing cis-tagetenone have demonstrated notable antioxidant activity.[6] This is attributed to the ability of its constituent compounds to scavenge free radicals. The antioxidant potential is often evaluated using DPPH and ABTS assays.[6]

Antimicrobial Activity: Studies have shown that cis-tagetenone exhibits antibacterial and antifungal properties.[6][7][8] Essential oil from Tagetes elliptica, with a high concentration of cis-tagetenone, showed marked activity against Staphylococcus aureus, Escherichia coli, and Salmonella infantis.[6] It has also demonstrated efficacy against various fungal strains.[8]

Anti-quorum Sensing and Antibiofilm Potential: The essential oil of Tagetes minuta, containing cis-tagetenone, has been shown to inhibit biofilm formation and virulence factors associated with quorum sensing in Pseudomonas aeruginosa.[7]

At present, specific signaling pathways in which cis-tagetenone is a key modulator have not been extensively elucidated in the scientific literature. The majority of research has focused on the biological effects of the essential oils in which it is a component, rather than the isolated compound's mechanism of action at a molecular level.

Experimental Protocols

Detailed methodologies for the assessment of the biological activities of cis-tagetenone are crucial for reproducible research. Below are summaries of common experimental protocols.

Antioxidant Activity Assays

The antioxidant capacity of cis-tagetenone can be determined using various spectrophotometric methods.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant. The change in color is measured spectrophotometrically to quantify the scavenging activity.

-

Ferric Ion Chelating (FIC) Activity: This method assesses the ability of a compound to chelate ferrous ions, which can catalyze lipid peroxidation.

Antibacterial Activity Assay

The agar well diffusion method is a widely used technique to evaluate the antibacterial properties of a substance.

-

Preparation of Bacterial Culture: A standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Inoculation of Agar Plates: The surface of a sterile agar plate is uniformly inoculated with the bacterial suspension.

-

Well Creation: Wells are aseptically punched into the agar.

-

Application of Test Substance: A known concentration of the essential oil or isolated cis-tagetenone is added to the wells.

-

Incubation: The plates are incubated under appropriate conditions to allow bacterial growth.

-

Measurement of Inhibition Zone: The diameter of the clear zone around the well, where bacterial growth is inhibited, is measured to determine the antibacterial activity.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for assessing the antioxidant and antibacterial activities of cis-tagetenone.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]

- 3. (Z)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]

- 4. (Z)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]

- 5. cis-Tagetenone [webbook.nist.gov]

- 6. Chemical Composition, Antioxidant and Antibacterial Activities of Essential Oil Obtained from Chincho (Tagetes elliptica Sm) Leaves Grown in the Peruvian Andes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Essential Oil from Tagetes minuta Has Antiquorum Sensing and Antibiofilm Potential against Pseudomonas aeruginosa Strain PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Activity of Tagetenone-Containing Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Essential oils derived from plants of the Tagetes genus, commonly known as marigolds, are rich sources of bioactive secondary metabolites. Among the most significant of these are the acyclic monoterpene ketones, particularly (Z)- and (E)-tagetenone. These compounds are major constituents of the essential oil of species like Tagetes minuta, Tagetes elliptica, and Tagetes patula and are largely responsible for the oil's potent biological activities.[1][2] This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of tagetenone-containing essential oils, with a focus on their antioxidant, anti-inflammatory, antimicrobial, and insecticidal properties. This document summarizes quantitative data, details common experimental protocols, and visualizes key pathways and workflows to support research and development efforts in this area.

Chemical Profile of Tagetenone-Containing Essential Oils

The essential oils from Tagetes species are complex mixtures, but are often characterized by high concentrations of specific ketones. The primary odorants are typically tagetone, dihydrotagetone, and tagetenone.[1] The chemical composition can vary significantly based on the plant's geographical origin, harvest stage, and the specific part of the plant used for extraction (leaves, flowers).[3] For instance, an essential oil from Tagetes elliptica was found to contain cis-tagetenone (37.27%) and trans-tagetenone (18.84%) as major components.[4] Similarly, oils from Tagetes minuta are frequently dominated by dihydrotagetone, (E)- and (Z)-tagetenone, and ocimene isomers.[5][6]

General Experimental Workflow

The investigation into the biological activities of these essential oils follows a structured workflow, from extraction to detailed bioassays. This process ensures a systematic evaluation of the oil's potential applications.

Caption: General workflow for investigating the biological activity of essential oils.

Antioxidant Activity

Tagetenone-containing essential oils exhibit significant radical scavenging properties. This activity is crucial for mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

Quantitative Antioxidant Data

The following table summarizes the radical scavenging activity of various Tagetes essential oils, presented as IC50 values (the concentration required to inhibit 50% of the radical activity). Lower values indicate higher antioxidant potency.

| Essential Oil Source | Assay | IC50 Value (µg/mL) | Reference |

| Tagetes minuta | DPPH | 36 | [7] |

| Tagetes minuta | ROS Scavenging | 12.0 ± 3.0 | [6] |

| Tagetes minuta | RNS Scavenging | 15.0 ± 2.5 | [6] |

| Tagetes minuta | H₂O₂ Scavenging | 13.0 ± 4.0 | [6] |

| Tagetes elliptica | DPPH | 53,370 | [4] |

| Tagetes elliptica | ABTS | 46,380 | [4] |

| Tagetes minuta flowers | DPPH | 2,450 | [8] |

| Tagetes minuta flowers | ABTS | 2,760 | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the DPPH radical scavenging activity of an essential oil.

1. Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) at a concentration of approximately 90-100 µM in methanol. The solution should have an absorbance of about 0.7-0.8 at 517 nm. Store in the dark.

-

Prepare a series of dilutions of the essential oil in methanol. Concentrations may range from 5 to 100 mg/mL, depending on the expected activity.[8]

-

Prepare a standard antioxidant solution (e.g., Ascorbic Acid or Trolox) for comparison.

2. Assay Procedure:

-

In a 96-well microplate or cuvettes, mix 1 mL of each essential oil dilution with 1 mL of the DPPH solution.[9]

-

For the control, mix 1 mL of methanol with 1 mL of the DPPH solution.

-

Incubate the mixtures in the dark at room temperature for 30-60 minutes.[9]

3. Measurement:

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

4. Calculation:

-

Calculate the percentage of radical scavenging activity (RSA) using the following formula: RSA (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

-

Abs_control is the absorbance of the control.

-

Abs_sample is the absorbance of the sample.

-

-

Plot the RSA (%) against the essential oil concentrations and determine the IC50 value graphically or using regression analysis.[8]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Essential oils from Tagetes species have demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[6][7]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of Tagetes essential oils are strongly linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), as well as cytokines like TNF-α and IL-6.[10][11] Studies have shown that Tagetes essential oils can suppress the expression of iNOS and TNF-α mRNA.[6] This suggests that bioactive components, such as tagetenone, interfere with this pathway, likely by preventing IκBα degradation or inhibiting NF-κB's nuclear translocation, thereby reducing the inflammatory response.[12]

Caption: Proposed inhibition of the NF-κB signaling pathway by Tagetes essential oils.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol describes how to measure the inhibitory effect of an essential oil on NO production in LPS-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in a suitable medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Seed the cells into a 96-well plate at a density of 1x10⁵ cells per well and incubate for 24 hours to allow for adherence.[13]

2. Treatment:

-

Prepare various concentrations of the essential oil in the culture medium. A solvent like DMSO may be required for initial dissolution.

-

Pre-treat the cells with the essential oil dilutions for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubate for another 24 hours.[13]

3. Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell supernatant from each well.

-

Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.

4. Calculation:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control group (without essential oil treatment).

Antimicrobial Activity

Essential oils containing tagetenone have demonstrated broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[14] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Antimicrobial Data

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

| Essential Oil Source | Microorganism | MIC (µg/mL) | Reference |

| Tagetes minuta | Candida albicans | 115 ± 8 | [14] |

| Tagetes minuta | Aspergillus niger | 135 ± 15 | [14] |

| Tagetes minuta (UK Greenhouse) | Streptococcus faecalis | 6.25 | [15] |

| Tagetes minuta (UK Greenhouse) | Bacillus subtilis | 12.5 | [15] |

| Tagetes minuta (UK Greenhouse) | Escherichia coli | 25 | [15] |

| Tagetes minuta (UK Greenhouse) | Pseudomonas aeruginosa | 50 | [15] |

| Tagetes minuta | Pseudomonas aeruginosa PAO1 | 325 | [16] |

| Tagetes minuta | Staphylococcus aureus | 8500 | [17] |

| Tagetes minuta | Escherichia coli | 17000 | [17] |

Note: MIC values can vary significantly based on the specific chemotype of the oil and the testing methodology.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of an essential oil against a bacterial strain.

1. Preparation:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

-

In a 96-well microplate, prepare two-fold serial dilutions of the essential oil in a suitable broth medium (e.g., Mueller-Hinton Broth). Due to the oil's hydrophobicity, an emulsifier like Tween 80 (at a final concentration of 0.5%) may be required to ensure dispersion.[3]

-

Include a positive control (broth with inoculum, no oil) and a negative control (broth only).

2. Inoculation and Incubation:

-

Add the diluted bacterial suspension to each well containing the essential oil dilutions.

-

The final volume in each well is typically 100-200 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.[6]

3. Reading Results:

-

The MIC is determined as the lowest concentration of the essential oil at which there is no visible turbidity (bacterial growth).

-

A growth indicator like p-iodonitrotetrazolium violet (INT) can be added to aid visualization; living bacteria will reduce the colorless INT to a colored formazan.[9]

Insecticidal and Larvicidal Activity

Tagetes essential oils have a long history of use as natural pesticides. Tagetenone and related compounds are highly toxic to a wide range of insects and their larvae, making them valuable for agricultural and public health applications, such as mosquito control.

Quantitative Insecticidal and Larvicidal Data

Efficacy is measured by the concentration required to cause 50% (LC50) or 90% (LC90) mortality in the target organism.

| Essential Oil Source | Target Organism | Assay Type | LC50 Value | Reference |

| Tagetes minuta | Aedes aegypti (larvae) | Larvicidal | 17.28 µg/mL | |

| Tagetes patula | Aedes aegypti (larvae) | Larvicidal | >31.25 ppm, <62.5 ppm | [9] |

Experimental Protocol: Larvicidal Bioassay against Aedes aegypti

This protocol is adapted from World Health Organization (WHO) guidelines for testing mosquito larvicides.[5][17]

1. Preparation:

-

Prepare a stock solution of the essential oil. To aid solubility in water, the oil can be emulsified with a small amount of a solvent like acetone or DMSO (e.g., 2% final concentration).[4][14]

-

From the stock solution, prepare a range of test concentrations (e.g., 10 to 100 ppm) in beakers containing dechlorinated water.

2. Bioassay:

-

Place 20-25 late third-instar larvae of Aedes aegypti into each beaker containing the test solutions.[12]

-

Prepare two controls: one with dechlorinated water only, and a vehicle control containing water and the same concentration of the solvent used for the stock solution.

-

Each concentration and control should be replicated at least three times.

3. Observation and Data Analysis:

-

Keep the beakers at a constant temperature (e.g., 25-30°C) for 24 hours.

-

After 24 hours, count the number of dead larvae in each beaker. Larvae are considered dead if they do not respond to mechanical stimulation.

-

Calculate the percentage mortality for each concentration.

-

Use probit analysis to determine the LC50 and LC90 values.

Cytotoxic Activity

Preliminary studies have also investigated the cytotoxic potential of tagetenone-containing essential oils against cancer cell lines. This research is in its early stages but suggests another avenue for the therapeutic application of these natural products.

Quantitative Cytotoxicity Data

| Essential Oil Source | Cell Line | IC50 Value (µg/mL) | Reference |

| Tagetes minuta | MCF-7 (Breast Cancer) | 54.7 ± 6.2 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

1. Cell Seeding:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight to allow for attachment.

2. Treatment:

-

Treat the cells with various concentrations of the essential oil for a specified period (e.g., 48 or 72 hours).[15]

3. MTT Addition:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5-1.0 mg/mL.

-

Incubate for 3-4 hours. During this time, mitochondrial reductase enzymes in viable cells will convert the yellow MTT into a purple formazan precipitate.[15]

4. Solubilization and Measurement:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a Triton X-100 solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

5. Calculation:

-

Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is the concentration of the essential oil that reduces cell viability by 50%.

Conclusion

Essential oils rich in tagetenone possess a remarkable spectrum of biological activities, including potent antioxidant, anti-inflammatory, antimicrobial, and insecticidal effects. The data and protocols presented in this guide underscore the significant potential of these natural products for applications in the pharmaceutical, agricultural, and food preservation industries. Further research is warranted to isolate and evaluate the specific activities of tagetenone isomers and to explore their mechanisms of action in greater detail, particularly concerning their effects on cellular signaling pathways. Such investigations will be crucial for the development of novel, effective, and safe products derived from these valuable natural resources.

References

- 1. Effects of melatonin on the expression of iNOS and COX-2 in rat models of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of rotenone on inducible nitric oxide synthase and cyclooxygenase-2 mRNA levels detected by real-time PCR in a rat bladder ischemia/reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-oxidative and anti-inflammatory effects of Tagetes minuta essential oil in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Antinociceptive Activities of the Essential Oil of Tagetes parryi A. Gray (Asteraceae) and Verbenone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulatory effect of <i>Tagetes erecta</i> flowers essential oils via Nrf2/HO-1/NF-κB/p65 axis mediated suppression of <i>N</i>-methyl-<i>N</i>ʹnitro-<i>N</i>-nitroguanidine (MNNG) induced gastric cancer in rats - ProQuest [proquest.com]

- 11. Modulatory effect of Tagetes erecta flowers essential oils via Nrf2/HO-1/NF-κB/p65 axis mediated suppression of N-methyl-N'nitro-N-nitroguanidine (MNNG) induced gastric cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. louis.uah.edu [louis.uah.edu]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Cytotoxic Properties of Titanocenyl Amides on Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of trans-ocimenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Ocimenone, systematically known as (5E)-2,6-dimethylocta-2,5,7-trien-4-one, is a naturally occurring monoterpenoid found in the essential oils of various plants, including species of Tagetes and Lippia.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of trans-ocimenone, compiled from available scientific literature. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

trans-Ocimenone is a volatile organic compound with a characteristic odor. Its chemical and physical properties are summarized in the tables below.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₄O | [1][2][3] |

| Molecular Weight | 150.22 g/mol | [1][2][4] |

| IUPAC Name | (5E)-2,6-dimethylocta-2,5,7-trien-4-one | [1] |

| Synonyms | (E)-Ocimenone, trans-Tagetenone, (E)-Tagetenone | [1][5] |

| CAS Number | 33746-72-4 | [1][2][4] |

Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 226-228 °C | at 760 mmHg | [5] |

| Melting Point | Data not available | - | |

| Density | Data not available | - | |

| Solubility | Soluble in alcohol; Insoluble in water | - | [5] |

| Appearance | Pale yellow to yellow clear oily liquid (estimated) | - | [6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of trans-ocimenone.

| Data Type | Key Features/Notes | Source(s) |

| Mass Spectrometry (GC-MS) | m/z top peaks at 135, 150, 107 | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra available | [1] |

| ¹H NMR Spectroscopy | Experimental data available in CDCl₃ | |

| ¹³C NMR Spectroscopy | Experimental data available in CDCl₃ | [7] |

| Kovats Retention Index | Standard non-polar: 1213, 1216, 1229, 1252Semi-standard non-polar: 1224, 1231, 1234, 1235, 1239, 1240, 1243, 1252, 1253, 1255Standard polar: 1710, 1726 | [1] |

Experimental Protocols

Biological Activity and Signaling Pathways

The biological activities of essential oils containing trans-ocimenone have been investigated. For instance, essential oils from Tagetes minuta have shown anti-oxidative and anti-inflammatory effects.[6] Another study indicated that tagetone, a related isomer, can modulate the GABAA receptor.[6] However, specific signaling pathways and the precise mechanism of action for pure trans-ocimenone have not been elucidated in the reviewed literature.

Due to the lack of specific information on signaling pathways, a corresponding diagram cannot be generated at this time. Further research is required to understand the molecular interactions and cellular effects of trans-ocimenone.

Logical Relationship of Isomers

trans-Ocimenone is one of the stereoisomers of ocimenone. The relationship between the common isomers is depicted in the following diagram.

Caption: Isomeric forms of ocimenone.

Conclusion

This technical guide provides a summary of the currently available data on the physical and chemical properties of trans-ocimenone. While key identifiers and some physical constants have been documented, gaps remain in the experimental data for properties such as melting point and density. Furthermore, detailed synthetic protocols and a clear understanding of its biological signaling pathways are areas that require further investigation. The information and diagrams presented here serve as a valuable resource for professionals working with this compound.

References

- 1. (E)-Ocimenone | C10H14O | CID 6428431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. (E)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]

- 4. (E)-OciMenone | 33746-72-4 [chemicalbook.com]

- 5. (E)-tagetenone, 33746-72-4 [thegoodscentscompany.com]

- 6. tagetone, 23985-25-3 [thegoodscentscompany.com]

- 7. beta-OCIMENE, (3E)- | C10H16 | CID 5281553 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Identification of Ocimenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the spectroscopic data and methodologies crucial for the initial identification of ocimenone, a naturally occurring monoterpene ketone. Ocimenone exists as two primary geometric isomers, (E)-ocimenone and (Z)-ocimenone, which are found in the essential oils of various plants, including species of Tagetes and Lippia. This document outlines the key spectroscopic techniques used for its characterization, including mass spectrometry, nuclear magnetic resonance, infrared, and UV-visible spectroscopy.

Spectroscopic Data for Ocimenone Isomers

The initial identification of ocimenone in a sample, typically a complex mixture like an essential oil, relies on a combination of chromatographic and spectroscopic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for separating and identifying volatile compounds like ocimenone.

Table 1: Mass Spectrometry Data for (E)-Ocimenone

| Feature | Data |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol [1] |

| Major MS Fragments (m/z) | 150, 135, 107[1] |

Table 2: Kovats Retention Indices for Ocimenone Isomers

| Isomer | Column Type | Retention Index |

| (E)-Ocimenone | Standard Non-Polar | 1213, 1216, 1229, 1252[1] |

| Semi-Standard Non-Polar | 1224, 1231, 1234, 1235, 1239, 1243, 1252, 1253, 1255[1] | |

| Standard Polar | 1710, 1726[2] | |

| (Z)-Ocimenone | Standard Non-Polar | 1184, 1206, 1209, 1211, 1221[3] |

| Semi-Standard Non-Polar | 1184, 1216, 1228, 1229, 1230, 1231, 1232, 1234, 1235, 1238[3] | |

| Standard Polar | 1690, 1704[3] |

Note: While ¹H NMR, ¹³C NMR, IR, and UV-Vis data are essential for full characterization, publicly available, peer-reviewed datasets for ocimenone isomers are not readily found. The following experimental protocols provide the methodologies to acquire this data.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following sections describe the methodologies for the key analytical techniques used in the identification of ocimenone.

GC-MS is the gold standard for the analysis of volatile compounds in essential oils[4]. It allows for the separation of individual components and their subsequent identification based on their mass spectra and retention indices[5].

Methodology:

-

Sample Preparation: Dilute the essential oil sample (e.g., 1 µL) in a suitable volatile solvent such as methanol or ethyl acetate (e.g., 1 mL)[6].

-

Instrumentation: An Agilent 8890 GC coupled with a 5977C GC/MSD system or similar is suitable[7].

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is commonly used[6].

-

Carrier Gas: Helium or hydrogen can be used as the carrier gas at a constant flow rate (e.g., 1 mL/min)[7].

-

Injection: Inject 1 µL of the diluted sample in split mode (e.g., split ratio 1:25 to 1:200)[6]. The injector temperature is typically set to 250 °C.

-

Oven Temperature Program: A typical temperature program starts at 60°C, holds for a few minutes, and then ramps up to 240°C at a rate of 3°C/min[6].

-

Mass Spectrometer: The MS is operated in electron ionization (EI) mode at 70 eV. The ion source temperature is maintained at around 230°C and the transfer line at 280°C. The mass range is scanned from m/z 40 to 500.

-

Data Analysis: Compound identification is achieved by comparing the acquired mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing the calculated Kovats retention indices with literature values.

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including the determination of stereochemistry.

Methodology:

-

Sample Preparation: For a pure sample of ocimenone, dissolve 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube[8][9]. The solution should be free of any particulate matter.

-

Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz or higher for ¹H is recommended.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR Experiments: To aid in the complete assignment of the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from 2D spectra are used to assemble the molecular structure and assign all proton and carbon signals.

IR spectroscopy provides information about the functional groups present in a molecule. For ocimenone, key absorptions would be expected for the carbonyl group (C=O) and carbon-carbon double bonds (C=C).

Methodology:

-

Sample Preparation: For a liquid sample like ocimenone, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Data Analysis: The positions of the absorption bands are indicative of specific functional groups. For ocimenone, a strong absorption band is expected in the region of 1650-1700 cm⁻¹ for the conjugated ketone and bands in the 1600-1650 cm⁻¹ region for the C=C double bonds. C-H stretching vibrations will be observed around 2850-3100 cm⁻¹.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the enone chromophore in ocimenone.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the ocimenone sample in a UV-transparent solvent, such as ethanol or hexane. The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the spectrum over a range of approximately 200 to 400 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined. For conjugated enones like ocimenone, a π → π* transition is expected to give a strong absorption band. The position of λmax is influenced by the extent of conjugation and the substitution pattern[10][11].

Workflow and Visualization

The logical flow of experiments for the identification of a natural product like ocimenone from a complex mixture is crucial for an efficient and accurate analysis.

Caption: Workflow for the spectroscopic identification of ocimenone.

References

- 1. (E)-Ocimenone | C10H14O | CID 6428431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-2,6-Dimethylocta-2,5,7-trien-4-one [webbook.nist.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 5. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 6. scitepress.org [scitepress.org]

- 7. agilent.com [agilent.com]

- 8. organomation.com [organomation.com]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

The Role of Tagetenone as a Semiochemical in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagetenone, a monoterpenoid ketone primarily found in the essential oils of various Tagetes species (marigolds), exhibits significant semiochemical properties, acting as a potent insect repellent and insecticide. This technical guide provides an in-depth analysis of the current understanding of tagetenone's role in insect behavior and physiology. It summarizes key quantitative data on its occurrence and biological activity, details relevant experimental methodologies, and visually represents hypothesized signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemical ecology, entomology, and the development of novel insect control agents.

Introduction to Tagetenone as a Semiochemical

Semiochemicals are chemical substances that convey information between organisms, mediating interactions such as mate location, host finding, and defense.[1][2] Tagetenone, an acyclic monoterpenoid, is a prominent component of the essential oil of several Tagetes species, including Tagetes minuta, Tagetes patula, and Tagetes erecta.[2][3][4] It exists as two primary isomers, (E)- and (Z)-tagetenone. The biocidal activity of Tagetes oil is often attributed to the presence of tagetenone.[1] This compound plays a significant role in plant defense by acting as an allomone, a semiochemical that benefits the emitter by modifying the behavior of the receiver, in this case, herbivorous insects. Its primary semiochemical functions are repellency and toxicity, making it a molecule of great interest for the development of natural insecticides and repellents.

Quantitative Data on Tagetenone and Tagetes Essential Oil

The concentration of tagetenone in Tagetes essential oils can vary significantly based on the plant species, geographical origin, and phenological stage.[4][5][6] While specific dose-response data for pure tagetenone is limited in the public domain, the biological activity of Tagetes essential oils, where tagetenone is a major constituent, has been quantified in several studies.

Table 1: Composition of Tagetenone in Tagetes spp. Essential Oils

| Plant Species | Plant Part | (E)-Tagetenone (%) | (Z)-Tagetenone (%) | Reference |

| Tagetes minuta | Aerial Parts | 3.3 - 11.8 | 3.1 - 4.5 | [4] |

| Tagetes patula | Aerial Parts | 1.52 - 2.44 | 3.36 - 3.45 | [6] |

Table 2: Larvicidal Activity of Tagetes minuta Essential Oil against Aedes aegypti

| Essential Oil Concentration | Mortality (%) | Exposure Time (h) | LC50 (µg/mL) | Reference |

| 800 ppm | 70.00 ± 8.16 | 24 | - | [7] |

| 800 ppm | 100.00 ± 0.01 | 72 | - | [7] |

| 400 ppm | 98.33 ± 0.17 | End of experiment | - | [7] |

| - | - | 24 | 17.28 | [3] |

Experimental Protocols

Extraction and Isolation of Tagetenone

A standardized protocol for the extraction and isolation of tagetenone is crucial for obtaining pure compounds for bioassays.

Methodology:

-

Plant Material: Fresh aerial parts of Tagetes spp. are collected at the full flowering stage.[6]

-

Hydrodistillation: The plant material is subjected to hydrodistillation for approximately 3-4 hours using a Clevenger-type apparatus to extract the essential oil.[2][6]

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed vial at 4°C in the dark.[6]

-

Supercritical CO2 Extraction (Alternative Method): For higher purity and yield, supercritical CO2 extraction can be employed. This method involves extraction at controlled pressure and temperature (e.g., 80 bar and 40°C) with subsequent separation of waxes and the oil.[8]

-

Purification: Pure tagetenone isomers can be isolated from the essential oil using techniques such as fractional distillation or preparative gas chromatography.

Insect Repellency Bioassay (Olfactometer)

Olfactometers are standard apparatuses used to study the behavioral response of insects to volatile compounds.[9][10] A Y-tube or four-arm olfactometer can be used to assess the repellency of tagetenone.

Methodology:

-

Olfactometer Setup: A Y-tube or four-arm olfactometer is used, with a constant flow of purified and humidified air through each arm.[11][12]

-

Test and Control: One arm contains a filter paper treated with a known concentration of tagetenone dissolved in a suitable solvent (e.g., ethanol). The other arm(s) contain a filter paper treated with the solvent alone as a control.

-

Insect Release: Adult female mosquitoes (e.g., Aedes aegypti or Culex quinquefasciatus), starved for a period (e.g., 12 hours) with access to water, are released individually at the base of the olfactometer.[11][12]

-

Data Collection: The time the insect spends in each arm and the first choice of arm are recorded for a set duration (e.g., 5-10 minutes).[13]

-

Data Analysis: A Repellency Index (RI) can be calculated as: RI = (Nc - Nt) / (Nc + Nt), where Nc is the number of insects in the control arm and Nt is the number of insects in the treated arm. Statistical analysis (e.g., Chi-square test) is used to determine the significance of the repellency.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the overall electrical response of an insect's antenna to an odorant, providing a measure of its olfactory sensitivity.[3][14][15][16]

Methodology:

-

Antenna Preparation: An antenna is excised from a live, immobilized insect. The tip and the base of the antenna are placed between two electrodes containing a conductive solution.[14]

-

Odorant Delivery: A puff of purified air carrying a specific concentration of tagetenone is delivered to the antenna.

-

Signal Recording: The electrical potential change (depolarization) across the antenna is recorded as an EAG response.

-

Dose-Response Curve: A range of tagetenone concentrations is tested to generate a dose-response curve, allowing for the determination of the detection threshold.[17]

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay determines the potential of tagetenone to inhibit the enzyme acetylcholinesterase, a key component of the insect nervous system.

Methodology:

-

Enzyme and Substrate: A solution of purified acetylcholinesterase (from electric eel or a recombinant source) and the substrate acetylthiocholine iodide (ATCI) are prepared in a buffer solution.[18][19][20]

-

Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is used as a chromogenic reagent.

-

Assay Procedure: In a 96-well plate, the enzyme is pre-incubated with various concentrations of tagetenone. The reaction is initiated by adding the substrate and DTNB.

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured spectrophotometrically at 412 nm over time.[19]

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined.[21][22][23]

Hypothesized Signaling Pathways and Mechanisms of Action

While the precise molecular targets of tagetenone in insects are still under investigation, based on the known mechanisms of other insect repellents and structurally similar compounds, several signaling pathways are hypothesized to be involved.

Olfactory System Disruption

It is hypothesized that tagetenone acts as a repellent by disrupting the normal functioning of the insect's olfactory system. This could occur through several mechanisms:

-

Activation of Repellent-Specific Olfactory Receptors (ORs): Tagetenone may bind to and activate specific ORs that are hard-wired to elicit an avoidance behavior in the insect.[24][25]

-

Inhibition of Attractant-Sensing ORs: Similar to the action of DEET, tagetenone may inhibit the activation of ORs that normally detect host cues, effectively masking the host from the insect.[24][25]

-

Interaction with Odorant Binding Proteins (OBPs): Tagetenone might interfere with the function of OBPs in the sensillar lymph, preventing host odorants from reaching their target ORs.[19][26]

Neurotoxic Effects

At higher concentrations, tagetenone exhibits insecticidal activity, suggesting a neurotoxic mode of action. Potential molecular targets in the insect nervous system include:

-

GABA Receptor Modulation: Ketone-containing monoterpenoids have been shown to modulate GABA receptors.[27] It is plausible that tagetenone acts as a negative allosteric modulator of insect GABA-gated chloride channels, leading to hyperexcitation of the nervous system and eventual paralysis.[7][28][29][30]

-

Acetylcholinesterase (AChE) Inhibition: While direct evidence is lacking for tagetenone, some essential oil components are known to inhibit AChE. Inhibition of this enzyme would lead to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve impulses and leading to paralysis and death.

References

- 1. researchgate.net [researchgate.net]

- 2. Tagetes spp. Essential Oils and Other Extracts: Chemical Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electroantennogram and single sensillum recording in insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. jchps.com [jchps.com]

- 7. biorxiv.org [biorxiv.org]

- 8. ISOLATION OF TAGETES MINUTA L. OIL USING SUPERCRITICAL CO2 EXTRACTION | International Society for Horticultural Science [ishs.org]

- 9. researchgate.net [researchgate.net]

- 10. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]

- 11. Behavioral Response of Aedes aegypti Mosquito towards Essential Oils Using Olfactometer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. thehive.icipe.org [thehive.icipe.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Behavioural and antennal responses of Aedes aegypti (l.) (Diptera: Culicidae) gravid females to chemical cues from conspecific larvae | PLOS One [journals.plos.org]

- 18. Acetylcholinesterase Inhibitory Potential of Various Sesquiterpene Analogues for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Olfactory binding proteins: a review across the Insecta - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The structural basis of odorant recognition in insect olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. In silico study of Tagetes erecta repellent for Culex quinquefasciatus. [wisdomlib.org]

- 27. scienceopen.com [scienceopen.com]

- 28. Molecular biology of insect neuronal GABA receptors [pubmed.ncbi.nlm.nih.gov]

- 29. Frontiers | Transgenic line for characterizing GABA-receptor expression to study the neural basis of olfaction in the yellow-fever mosquito [frontiersin.org]

- 30. Modulation of GABA release by 5-HT1B receptors: An interplay with AMPA-receptors and voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z)-2,6-Dimethylocta-2,5,7-trien-4-one

Abstract

This document provides a detailed protocol for the chemical synthesis of (Z)-2,6-Dimethylocta-2,5,7-trien-4-one, a naturally occurring monoterpene also known as (Z)-tagetone or artemisia ketone. The protocol is based on a four-step reaction sequence starting from dimethylaminoacetonitrile. This method is noted for its cost-effectiveness and high overall yield. These application notes are intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

(Z)-2,6-Dimethylocta-2,5,7-trien-4-one is a key constituent of the essential oils of various plants, notably from the Tagetes and Artemisia species. It is recognized for its distinct aroma and is utilized in the flavor and fragrance industries. Furthermore, it serves as a versatile starting material in the synthesis of other complex organic molecules. The synthesis protocol detailed herein follows a robust and efficient pathway, making it suitable for laboratory-scale production.

Chemical Properties:

| Property | Value |

| CAS Number | 33746-71-3[1][2][3][4] |

| Molecular Formula | C₁₀H₁₄O[1][2][3][4] |

| Molecular Weight | 150.22 g/mol [4] |

| Appearance | Pale yellow to yellow clear oily liquid |

| Boiling Point | 222.9 ± 9.0 °C |

| Flash Point | 86.3 ± 11.9 °C |

| Density | 0.8 ± 0.1 g/cm³[5] |